molecular formula C6H7BFNO2 B11918858 (2-Amino-4-fluorophenyl)boronic acid

(2-Amino-4-fluorophenyl)boronic acid

Cat. No.: B11918858
M. Wt: 154.94 g/mol
InChI Key: PYEDYJJGEREHLN-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Organic Synthesis

The journey of organoboron compounds began in the 19th century, but their synthetic utility remained largely untapped until the mid-20th century. The pioneering work of Nobel laureate Herbert C. Brown in the 1950s and 60s on hydroboration reactions marked a turning point, transforming boranes into versatile reagents for organic synthesis. This laid the groundwork for the development of a vast array of organoboron compounds, including the highly influential arylboronic acids. The subsequent introduction of palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, further propelled arylboronic acids to the forefront of synthetic chemistry.

Fundamental Role of Boronic Acids as Synthetic Intermediates

Boronic acids, characterized by a boronic acid group (-B(OH)₂), are valued for their stability, low toxicity, and remarkable versatility as synthetic intermediates. Their ability to undergo transmetalation with transition metal catalysts, most notably palladium, forms the basis of the Suzuki-Miyaura coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular architectures, such as biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The functional group tolerance of this reaction makes it a favored method in modern organic synthesis.

Positioning of Substituted Phenylboronic Acids in Contemporary Chemical Research

Within the broader class of arylboronic acids, substituted phenylboronic acids have garnered significant attention. The introduction of various functional groups onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. This, in turn, influences its reactivity and the properties of the resulting products. Substituents like amino and fluoro groups, as seen in (2-Amino-4-fluorophenyl)boronic acid, can impart unique characteristics, making them highly sought-after building blocks in medicinal chemistry, materials science, and the development of chemical sensors.

Properties

Molecular Formula

C6H7BFNO2

Molecular Weight

154.94 g/mol

IUPAC Name

(2-amino-4-fluorophenyl)boronic acid

InChI

InChI=1S/C6H7BFNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2

InChI Key

PYEDYJJGEREHLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)N)(O)O

Origin of Product

United States

Reactivity and Transformational Chemistry of 2 Amino 4 Fluorophenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of contemporary organic chemistry, and (2-Amino-4-fluorophenyl)boronic acid is an excellent substrate for several key palladium-catalyzed transformations. These reactions leverage the catalytic cycle of palladium, which typically involves oxidative addition, transmetalation, and reductive elimination, to form new chemical bonds with high efficiency and selectivity. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. libretexts.org this compound serves as the organoboron partner in these reactions, enabling the synthesis of a diverse array of biaryl and heterobiaryl compounds.

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides to produce the corresponding biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction's success hinges on the ability of the palladium catalyst to facilitate the coupling between the boronic acid and the halide partner. For instance, the coupling of this compound with different aryl bromides can lead to the formation of substituted aminobiphenyls, which are key intermediates in the synthesis of various biologically active molecules. acs.org

The versatility of this reaction is demonstrated by its compatibility with a wide range of functional groups on both coupling partners. The amino group on the boronic acid can influence the electronic properties of the molecule and provide a handle for further functionalization. Similarly, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.

Table 1: Examples of Biaryl and Heterobiaryl Synthesis using this compound

Aryl/Heteroaryl HalideCatalystBaseSolventProductYield (%)Reference
4-BromobenzonitrilePd(dppf)Cl₂K₃PO₄Toluene/H₂O4'-Cyano-2-amino-4-fluorobiphenyl88 nih.gov
4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄n-Butanol4'-Cyano-2-amino-4-fluorobiphenyl86 nih.gov
1-Bromo-4-nitrobenzenePd(OAc)₂/X-PhosK₃PO₄Toluene2-Amino-4-fluoro-4'-nitrobiphenyl- nih.gov
5-BromoindolePd/SSphosK₂CO₃Water/Acetonitrile5-(2-Amino-4-fluorophenyl)indole- nih.gov

This table is illustrative and specific yields can vary based on precise reaction conditions.

Performing Suzuki-Miyaura reactions in aqueous media is highly desirable from a green chemistry perspective. libretexts.org The development of water-soluble ligands and catalyst systems has been crucial for achieving high efficiency in these environmentally benign conditions. For aminophenylboronic acids, the choice of ligand is critical to prevent side reactions and catalyst deactivation.

Phosphine (B1218219) ligands, such as SPhos and XPhos, have shown great efficacy in promoting the coupling of heteroaryl halides with boronic acids in aqueous systems. nih.gov The design of ligands with specific steric and electronic properties can enhance the stability of the palladium catalyst and facilitate the key steps of the catalytic cycle. For instance, the use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times. nih.gov Furthermore, the use of guanidine-based ligands has been shown to enhance aqueous Suzuki-Miyaura cross-coupling reactions, even at low substrate concentrations.

The outcome of the Suzuki-Miyaura reaction is highly dependent on several parameters, including the choice of base, reaction temperature, and solvent.

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). nih.govnih.gov The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is often effective in couplings involving heteroaryl halides. nih.gov

Temperature: The reaction temperature influences the rate of reaction. While many Suzuki-Miyaura couplings are performed at elevated temperatures to ensure reasonable reaction times, the development of highly active catalyst systems has enabled some reactions to proceed at or near room temperature. researchgate.netnih.gov However, increasing the temperature can sometimes lead to catalyst decomposition or undesired side reactions. mdpi.com

Solvent: The choice of solvent is critical for dissolving the reactants and the catalyst system. While organic solvents like toluene, dioxane, and DMF are commonly used, there is a growing trend towards using greener solvents like water or mixtures of water and organic solvents. nih.govarkat-usa.org The polarity and boiling point of the solvent can affect the reaction kinetics and the solubility of the various species involved in the catalytic cycle.

Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling

ParameterVariationObservationReference
Base K₂CO₃ vs. K₃PO₄The choice of base can significantly affect the yield, with K₃PO₄ often being superior for challenging couplings. nih.gov
Temperature 37 °C vs. 80 °CHigher temperatures generally lead to faster reaction rates, but can also increase the likelihood of side reactions. nih.govmdpi.com
Solvent Toluene vs. Water/AcetonitrileAqueous solvent systems offer environmental benefits and can be highly effective with appropriate ligands. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. nih.govnih.govmdpi.com Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in significantly reduced reaction times, often from hours to minutes, and improved yields. This is particularly advantageous for high-throughput synthesis and the preparation of compound libraries.

Microwave-assisted protocols for the Suzuki-Miyaura coupling of this compound often utilize the same catalyst systems as conventional heating methods but benefit from the enhanced reaction kinetics. nih.govrsc.org The efficiency of microwave-assisted synthesis makes it an attractive strategy for the rapid generation of novel chemical entities for drug discovery and other applications. elsevierpure.com

While this compound itself possesses an amino group, it can conceptually be involved in reactions analogous to the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for forming C-N bonds. wikipedia.orgtcichemicals.com The classic Buchwald-Hartwig reaction involves the coupling of an amine with an aryl halide. wikipedia.org

In a related transformation, boronic acids can be used in three-component reactions that result in the formation of a C-N bond. snnu.edu.cn Recent advancements have shown that a formal nitrene insertion into a Suzuki-Miyaura reaction can lead to the formation of diaryl amines from aryl halides and boronic acids, effectively merging the reactivity of Suzuki-Miyaura and Buchwald-Hartwig couplings. snnu.edu.cn This innovative approach expands the synthetic utility of boronic acids like this compound, allowing for the direct synthesis of complex amine-containing structures.

The development of such novel C-N bond-forming strategies underscores the continuous evolution of cross-coupling chemistry and the expanding role of versatile building blocks like this compound. rsc.orgmanchester.ac.uk

Other Palladium-Mediated Coupling Reactions (e.g., Carbonylative Cyclizations)

Palladium-catalyzed carbonylative coupling reactions represent a powerful tool for the synthesis of ketones and other carbonyl-containing compounds. These reactions typically involve the coupling of an organoboron reagent with an organic halide in the presence of carbon monoxide. While the primary application of this compound is in traditional cross-coupling reactions, its participation in carbonylative processes can be inferred from the broader scope of similar boronic acids. For instance, palladium-catalyzed carbonylative cross-coupling of arylboronic acids with aryl electrophiles is a known method for biaryl ketone synthesis. The presence of the amino group in this compound could potentially influence the reaction outcome, possibly leading to intramolecular cyclization pathways under specific conditions, although detailed studies on this specific substrate are limited. The synthesis of nitrogen heterocycles often employs palladium-catalyzed reactions, and the unique substitution pattern of this compound makes it a candidate for the construction of complex heterocyclic systems.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based transformations. This compound participates in several key copper-catalyzed reactions, demonstrating its versatility in forming both carbon-carbon and carbon-heteroatom bonds.

Petasis Reaction: Multicomponent Coupling Pathways

A general representation of the Petasis reaction is shown below:

Reactant 1Reactant 2Reactant 3Product
Boronic Acid (R-B(OH)₂)Amine (R'₂NH)Carbonyl (R''CHO)Substituted Amine (R''CH(NR'₂)R)

In the context of this compound, the internal amino group could potentially participate in the reaction, leading to more complex products or acting as the amine component itself under specific conditions.

Chan–Lam Coupling Analogs for Heteroatom Bond Formation

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst. mdpi.comacs.org This reaction is particularly valuable for the synthesis of diaryl ethers and diaryl amines under mild conditions. mdpi.com The scope of the Chan-Lam reaction is broad and includes a variety of substituted arylboronic acids. The presence of both an amino and a fluoro group on the phenyl ring of this compound makes it an interesting substrate for Chan-Lam type couplings. The amino group can act as the nucleophilic partner in an intramolecular fashion or an intermolecular reaction with another molecule of the boronic acid. Research on the Chan-Lam N-arylation of 4-fluoroalkylpyrimidin-2(1H)-ones with various arylboronic acids has demonstrated the reaction's tolerance to different functional groups. nih.gov Although this study did not specifically include this compound, it highlights the potential for such transformations.

The general scheme for a Chan-Lam coupling is as follows:

Reactant 1Reactant 2CatalystProduct
Arylboronic Acid (Ar-B(OH)₂)Amine/Alcohol (R₂NH/ROH)Copper(II) saltAryl Amine/Ether (Ar-NR₂/Ar-OR)

Boron-Catalyzed Organic Transformations

Beyond its role as a substrate in metal-catalyzed reactions, the boronic acid functionality itself can exhibit catalytic activity, primarily leveraging its Lewis acidic nature.

Direct Amidation of Carboxylic Acids Catalyzed by Boronic Acids

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a green alternative to traditional methods that require stoichiometric activating agents. nih.govorganic-chemistry.org The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate. organic-chemistry.orgnih.gov While specific studies focusing on this compound as a catalyst for this transformation are scarce, research on other arylboronic acids provides insight into the potential mechanism and scope. The electronic properties of the substituents on the aryl ring of the boronic acid catalyst can influence its activity. acs.org The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom in this compound could modulate its Lewis acidity and, consequently, its catalytic efficiency in amidation reactions.

A representative table of boronic acid catalysts for direct amidation is shown below, highlighting the types of structures that have been investigated:

CatalystSubstrate 1 (Carboxylic Acid)Substrate 2 (Amine)Yield (%)Reference
ortho-Iodophenylboronic acidBenzoic acidBenzylamineHigh nih.gov
Phenylboronic acidVarious aliphatic and aromatic acidsVarious aminesModerate to High ambeed.com

Mechanistic Implications of Boron Lewis Acidity in Catalysis

The Lewis acidity of the boron atom is a key determinant of the catalytic activity of boronic acids. nih.gov This acidity can be tuned by the electronic nature of the substituents on the aromatic ring. nih.gov In this compound, the electron-donating amino group (via resonance) and the electron-withdrawing fluorine atom (via induction) have opposing effects on the electron density at the boron center. This electronic push-pull system can lead to nuanced effects on its Lewis acidity and its behavior in catalytic cycles. For instance, in direct amidation, the Lewis acidic boron center activates the carboxylic acid towards nucleophilic attack by the amine. organic-chemistry.orgnih.gov A well-calibrated Lewis acidity is often crucial for efficient catalysis, as a highly Lewis acidic boronic acid might bind too strongly to the amine or product, leading to catalyst inhibition. Conversely, a weakly Lewis acidic one may not provide sufficient activation. The specific electronic environment of this compound makes it an intriguing candidate for mechanistic studies to further elucidate the structure-activity relationships in boronic acid catalysis.

Derivatization and Chemical Modification of the Boronic Acid Moiety

The chemical versatility of this compound is centered on the reactivity of its three key functional groups: the boronic acid, the aromatic amino group, and the fluoro substituent. The boronic acid moiety, in particular, serves as a cornerstone for a variety of chemical transformations, most notably the formation of boronate esters. These modifications are not merely structural alterations but are strategically employed to modulate the compound's stability, reactivity, and compatibility with subsequent reaction conditions.

Formation of Boronate Esters for Enhanced Stability or Reactivity

Boronic acids, including this compound, are known to exist in equilibrium with their corresponding cyclic anhydrides (boroxines), which can complicate purification and characterization. A primary strategy to circumvent this and enhance the compound's stability is the conversion of the boronic acid into a boronate ester. wikipedia.orgsigmaaldrich.com This transformation is typically achieved through a condensation reaction with a diol, which forms a stable five- or six-membered cyclic ester. wikipedia.orgsigmaaldrich.com

This derivatization offers several advantages:

Enhanced Stability: Boronate esters are generally more stable towards air and moisture compared to the free boronic acids, preventing dehydration to boroxines and protodeboronation under certain conditions. sigmaaldrich.com

Improved Solubility: Esterification can improve solubility in organic solvents used in many synthetic reactions.

Modified Reactivity: The steric and electronic properties of the diol can modulate the reactivity of the boron center.

Purification: Boronate esters are often crystalline solids and are generally amenable to purification by standard techniques like chromatography. sigmaaldrich.com

The most commonly employed diol for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which yields a highly stable pinacol boronate ester. nih.govescholarship.org The reaction is typically carried out by heating the boronic acid and the diol in a suitable solvent, often with a method to remove the water that is formed. Other diols can also be used to fine-tune the properties of the resulting ester.

Table 1: Common Reagents for Boronate Ester Formation

Diol Reagent Resulting Ester Key Features
Pinacol Pinacol boronate ester High stability, crystalline solid, widely used in Suzuki-Miyaura coupling. escholarship.orgsigmaaldrich.com
Ethylene Glycol Dioxaborolane ester Less sterically hindered than pinacol esters.
Propane-1,3-diol Dioxaborinane ester Forms a six-membered ring.

The formation of these esters is a reversible process. The free boronic acid can be regenerated from the boronate ester by hydrolysis, often under acidic or basic conditions, or by transesterification. nih.gov This "protecting group" strategy allows for the stable storage and handling of the boronic acid functionality while performing reactions on other parts of the molecule. sigmaaldrich.comnih.gov

Reactions Involving the Amino and Fluoro Substituents

Reactions of the Amino Group: The primary arylamine group is nucleophilic and can undergo a variety of chemical reactions. To prevent interference with reactions at the boronic acid site (such as Suzuki coupling), the amino group is often protected. nih.gov

Common reactions involving the amino group include:

Acylation and Carbamate (B1207046) Formation: The amino group can be readily acylated or converted into a carbamate, a common strategy for protection. For instance, it can react with benzyl (B1604629) chloroformate to form a benzyloxycarbonyl (Cbz) protected amine. nih.gov This modification prevents the amine from acting as a nucleophile or base in subsequent steps.

Alkylation: The nitrogen can be alkylated, although this is less common as a protective strategy and can be difficult to control.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups, though this is often incompatible with the boronic acid moiety unless the latter is protected.

Derivatization for Analysis: The amine can be reacted with specific reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor), to form fluorescent derivatives for sensitive detection in analytical techniques like HPLC. waters.compjoes.com

Reactivity of the Fluoro Substituent: The fluorine atom at the C4-position is generally unreactive under most conditions used for modifying the boronic acid or amino groups. Aromatic C-F bonds are very strong and resistant to cleavage. Its primary role is electronic; as a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect. This effect can:

Increase the acidity (lower the pKa) of the boronic acid.

Decrease the basicity and nucleophilicity of the amino group at the C2-position.

Influence the regioselectivity of further electrophilic aromatic substitution reactions, although such reactions are less common on this highly functionalized ring.

The presence of fluorine can be advantageous in medicinal chemistry, where it can block metabolic oxidation at that position and enhance binding affinity to biological targets. nih.gov

Mechanistic Investigations of Reactions Involving 2 Amino 4 Fluorophenyl Boronic Acid

Detailed Mechanistic Studies of Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific electronic and steric properties of (2-Amino-4-fluorophenyl)boronic acid, namely the electron-donating amino group and the electron-withdrawing fluorine atom, can influence the kinetics and thermodynamics of each of these steps.

Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. libretexts.org It involves the addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) species. libretexts.org For reactions involving this compound, the nature of the coupling partner (e.g., an aryl halide) will significantly impact this step. The general reactivity trend for the halide is I > OTf > Br > Cl. libretexts.org Computational and experimental studies on related systems suggest that the oxidative addition can proceed through different pathways, with monoligated [Pd(L)] or bisligated [Pd(L)2] complexes being the active species depending on the reaction conditions and the nature of the ligand (L). nih.gov

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. libretexts.org It is a complex process that is highly dependent on the base, solvent, and the nature of the boronic acid itself. nih.gov For this compound, the presence of the amino group can potentially influence this step through coordination to the palladium center or by affecting the acidity of the boronic acid. The base plays a crucial role in activating the boronic acid, typically by forming a more nucleophilic boronate species. rsc.orgorganic-chemistry.org

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. libretexts.org The two organic groups on the palladium(II) complex couple and are eliminated from the metal center. Kinetic studies and deuterium (B1214612) labeling experiments have confirmed that this step is typically intramolecular and proceeds from a cis-complex. libretexts.org

Comparison of Boronate and Oxo-Palladium Pathways

Two primary mechanistic pathways have been proposed for the transmetalation step in Suzuki-Miyaura couplings: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic tetrahedral boronate anion. This boronate then reacts with the palladium(II) complex. rsc.org

Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) complex to form a more reactive alkoxo- or hydroxo-palladium species. This species then reacts with the neutral boronic acid. rsc.org

Detailed mechanistic studies on similar systems have suggested that for boronic acids, the oxo-palladium pathway is generally faster than the boronate pathway. rsc.org The choice of base and reaction conditions can favor one pathway over the other. For instance, homogeneous basic media may favor the boronate pathway. rsc.org

PathwayDescriptionKey IntermediateRelative Rate (for boronic acids)
Boronate Pathway Base activates the boronic acid to form a boronate anion, which then reacts with the Pd(II) complex.Tetrahedral boronate anionSlower
Oxo-Palladium Pathway Base reacts with the Pd(II) complex to form an oxo-palladium species, which then reacts with the boronic acid.Alkoxo- or hydroxo-palladium speciesFaster

Understanding Side Reactions and Their Suppression

Several side reactions can occur during palladium-catalyzed cross-couplings of arylboronic acids, including this compound. The most common of these are protodeboronation, oxidation, and palladium-catalyzed homocoupling. rsc.org

Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (in this case, 3-fluoroaniline). This side reaction is particularly problematic with electron-rich or sterically hindered boronic acids and under harsh basic conditions. nih.gov The use of milder bases or protecting the boronic acid as a boronate ester, trifluoroborate salt, or MIDA boronate can help to suppress this side reaction. nih.gov

Oxidation: Boronic acids can be susceptible to oxidation, leading to the formation of phenols.

Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl.

Careful selection of the catalyst, ligands, base, and solvent, as well as controlling the reaction temperature and time, are crucial for minimizing these side reactions and maximizing the yield of the desired cross-coupled product.

Elucidation of Catalytic Cycles in Boron-Mediated Transformations

Beyond palladium catalysis, boronic acids like this compound can themselves act as catalysts or mediators in various organic transformations, such as direct amidation reactions. ic.ac.uknih.gov

Spectroscopic Probes of Intermediate Formation (e.g., Acyloxyboronic Acids)

In boron-mediated amidation reactions, it is proposed that the boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. ic.ac.uk This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by an amine. Spectroscopic techniques, particularly NMR, can be used to detect and characterize these transient intermediates. For example, the formation of boroxines (anhydrides of boronic acids) and "ate" complexes has been observed in the presence of carboxylic acids and dehydrating agents. ic.ac.uk

Stereoelectronic Effects of Substituents on Reaction Mechanism

The substituents on the phenyl ring of the boronic acid have a profound impact on its reactivity and the mechanism of the reactions it participates in. nih.gov In this compound, the amino (-NH2) group is an electron-donating group (EDG) through resonance, while the fluorine (-F) atom is an electron-withdrawing group (EWG) through induction. nih.gov

These opposing stereoelectronic effects can influence:

Nucleophilicity of the Aryl Group: The electron-donating amino group increases the nucleophilicity of the aryl ring, which can affect the rate of transmetalation in Suzuki couplings.

Stability: The presence of the fluorine atom can influence the stability of the boronic acid, potentially making it more susceptible to protodeboronation under certain conditions. nih.govresearchgate.net

Understanding these stereoelectronic effects is critical for predicting the reactivity of this compound and for designing more efficient catalytic systems. imperial.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the organic framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum is of particular interest. The substitution pattern on the phenyl ring gives rise to a characteristic set of signals. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the amino, fluoro, and boronic acid groups. The protons of the B(OH)₂ group are often broad and may exchange with solvent protons, sometimes making them difficult to observe. Similarly, the protons of the NH₂ group can also exhibit broad signals. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenyl ring are indicative of the attached functional groups. The carbon atom attached to the boron (C-B) has a characteristic chemical shift, while the carbons bonded to fluorine (C-F) and nitrogen (C-N) also show distinct resonances. The coupling between the ¹³C and ¹⁹F nuclei (J-coupling) can provide additional structural confirmation. researchgate.net

A representative table of expected NMR data is presented below. Actual chemical shifts can vary depending on the solvent and concentration.

Nucleus Typical Chemical Shift (δ) Range (ppm) Key Features
¹H6.0 - 8.0Aromatic protons, complex splitting patterns due to H-H and H-F coupling.
4.0 - 6.0Broad signal for NH₂ protons, position and intensity are solvent-dependent.
7.0 - 9.0Very broad signal for B(OH)₂ protons, often not observed.
¹³C100 - 165Aromatic carbons, with shifts influenced by F, NH₂, and B(OH)₂ substituents.
C-B bondTypically observed in the 120-140 ppm range, but can be broad.
C-F bondCharacterized by a large one-bond C-F coupling constant.

¹⁹F NMR for Probing Fluorine Environments and Chiral Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. nih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. nih.gov

The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment. nih.gov Changes in the surrounding chemical structure, such as those occurring during binding events with biological macromolecules or the formation of chiral derivatives, can lead to significant changes in the ¹⁹F chemical shift. This sensitivity makes ¹⁹F NMR a powerful tool for studying interactions and conformational changes. nih.govnih.gov For chiral analysis, derivatization with a chiral agent can lead to the formation of diastereomers, which will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric purity.

Boron NMR for Understanding Boron Coordination

¹¹B NMR spectroscopy is uniquely suited for studying the boron center of this compound. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly used due to its higher natural abundance (80.1%) and smaller quadrupole moment. acs.org

The chemical shift and line width of the ¹¹B signal provide crucial information about the coordination state of the boron atom. nsf.gov In its free acid form, the boron is typically trigonal planar (sp² hybridized), which gives rise to a relatively broad signal in a characteristic chemical shift range. acs.orgnsf.gov Upon interaction with diols or other Lewis bases, the boron atom can become tetracoordinated (sp³ hybridized), resulting in a significant upfield shift and a sharper signal in the ¹¹B NMR spectrum. nsf.govmdpi.com This change in coordination is the basis for the use of boronic acids in sensors and for their interaction with biological molecules. nsf.gov ¹¹B NMR is also instrumental in determining the pKa of the boronic acid and studying its binding with diols. nsf.gov

Boron Species Hybridization Typical ¹¹B Chemical Shift (δ) Range (ppm)
Trigonal Boronic Acidsp²+27 to +33
Tetracohedral Boronate Estersp³+5 to +15

Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it provides a robust method for confirming the identity and assessing the purity of this compound. sciex.com

LC-MS and UPLC-MS separate the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. scispace.comnih.gov This separation is crucial for analyzing complex samples and for isolating the compound of interest from impurities and by-products. Reversed-phase chromatography is a common method used for the separation of boronic acids. scispace.com

The mass spectrometer provides a highly accurate mass measurement of the parent molecule, which can be used to confirm its elemental composition. bldpharm.com Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), can further verify the molecular structure. nih.gov These methods offer high sensitivity, with the ability to detect and quantify compounds at very low concentrations. sciex.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Boronate Affinity Chromatography (BAC): This is a powerful separation technique that exploits the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols. researchgate.netspringernature.com this compound can be immobilized on a solid support to create an affinity matrix for the purification of glycoproteins, nucleosides, and other diol-containing molecules. springernature.comnih.gov Conversely, soluble boronic acids can be purified by passing them through a diol-functionalized resin. The binding and elution are typically controlled by pH. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used analytical technique for determining the purity of organic compounds. A sample of this compound is injected onto a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is assessed by the presence of a single major peak, with the area of any minor peaks corresponding to impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic method used to monitor the progress of reactions and to get a preliminary assessment of purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Chromatographic Method Principle Application for this compound
Boronate Affinity ChromatographyReversible covalent bonding with cis-diols. researchgate.netPurification of the compound or its use as a ligand for purifying other molecules. nih.gov
Reversed-Phase HPLCPartitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative purity analysis.
Thin-Layer ChromatographyDifferential migration on a stationary phase.Rapid purity assessment and reaction monitoring.

Conclusion

(2-Amino-4-fluorophenyl)boronic acid stands as a testament to the remarkable utility of substituted arylboronic acids in modern chemical science. Its unique combination of a reactive boronic acid handle with strategically placed amino and fluoro substituents has made it a valuable tool for the construction of complex and functionally rich molecules. From its pivotal role in Suzuki-Miyaura coupling to its emerging applications in medicinal chemistry, materials science, and chemical sensing, this compound continues to enable significant advances across a spectrum of scientific endeavors. As synthetic methodologies continue to evolve, the importance and application of this compound are poised to expand even further.

Computational Chemistry and Theoretical Studies of 2 Amino 4 Fluorophenyl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of phenylboronic acids and their derivatives due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations allow for the detailed exploration of the molecule's electronic structure, preferred shapes, and the subtle interplay of internal forces.

The electronic properties of (2-Amino-4-fluorophenyl)boronic acid can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. science.gov

Table 1: Representative Frontier Orbital Energies for Substituted Phenylboronic Acids from DFT Calculations

Note: This table presents typical values for related compounds to illustrate the expected range. The exact values for this compound would require specific calculations.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
(3-Carbamoylphenyl) boronic acidB3LYP/6-311+G(2d,p)-7.54-1.955.59
4-Amino-2-chlorobenzonitrileB3LYP/6-311G(d,p)-6.50-1.694.81

Data sourced from references epstem.netresearchgate.net.

Computational methods are adept at predicting the electric properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are fundamental to understanding a molecule's response to an external electric field and are crucial for the design of materials with specific optical properties, including non-linear optical (NLO) materials.

Polarizability (α): This tensor describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized electrons, such as aromatic systems, generally exhibit higher polarizability.

Hyperpolarizability (β): This property relates to the non-linear response of a molecule to a strong electric field and is a key indicator of a material's potential for NLO applications, such as frequency doubling in lasers.

DFT calculations can provide reliable predictions of these parameters. researchgate.net For instance, studies on similar molecules show that electron correlation effects and the choice of basis set are important for obtaining accurate values. researchgate.netresearchgate.net The presence of both a strong electron-donating group (amino) and an electron-withdrawing group (fluoro) on the phenyl ring can enhance hyperpolarizability.

Table 2: Calculated Electric Properties for a Representative Phenylboronic Acid Derivative

Note: Data for (3-Carbamoylphenyl) boronic acid is shown to exemplify typical calculated values.

PropertyDFT/B3LYP/6-311+G(2d,p)
Dipole Moment (μ)3.41 Debye
Mean Polarizability (α)13.98 x 10⁻²⁴ esu
First Hyperpolarizability (β)1.05 x 10⁻³⁰ esu

Data sourced from reference epstem.net.

This compound possesses conformational flexibility, primarily due to rotation around the carbon-boron (C-B) and boron-oxygen (B-O) single bonds. Theoretical conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. nih.govnih.gov

DFT calculations are used to map the potential energy surface by systematically rotating these bonds. For phenylboronic acids, the orientation of the B(OH)₂ group relative to the phenyl ring is a key determinant of stability. Typically, conformers where the B(OH)₂ group is coplanar with the phenyl ring are more stable due to favorable π-conjugation. However, steric and electronic effects from substituents can lead to non-planar ground states. beilstein-journals.org

Studies on 2-fluorophenylboronic acid have identified several energy minima corresponding to different rotational isomers of the B(OH)₂ and hydroxyl groups. beilstein-journals.org The presence of the amino group at the 2-position in the target molecule introduces additional interactions that will influence the preferred geometry, likely through the formation of intramolecular hydrogen bonds with the boronic acid moiety.

The specific arrangement of the amino, fluoro, and boronic acid groups in this compound allows for a rich variety of intramolecular interactions that are critical in determining its conformational preferences and reactivity. nih.gov

Intramolecular Hydrogen Bonds: The most significant interactions are likely to be hydrogen bonds. Potential hydrogen bonds include those between the amino group (N-H) as a donor and a boronic acid oxygen as an acceptor (N-H···O), or between a boronic acid hydroxyl group (O-H) as a donor and the fluorine atom as an acceptor (O-H···F). mdpi.comsemanticscholar.org DFT studies on 2-fluorophenylboronic acid have shown that an O-H···F intramolecular hydrogen bond is a stabilizing factor that dictates conformational stability. beilstein-journals.org Similarly, studies on 2'-aminoacetophenone (B46740) derivatives show evidence of N-H···O intramolecular hydrogen bonding. nih.gov The presence of both groups in the target molecule would create a competitive environment for these interactions.

B–N and B–O Interactions: Boron, with its empty p-orbital, is a Lewis acid and can engage in dative interactions with Lewis bases like nitrogen (from the amino group) or oxygen. While a direct intramolecular B-N bond is more common in systems that can form a stable five- or six-membered ring, the potential for such an interaction in this compound can be evaluated computationally. This would involve a significant distortion from planarity.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used alongside DFT to characterize and quantify these weak interactions.

DFT calculations can be used to predict key thermochemical properties such as the standard enthalpy of formation (ΔfH⦵₂₉₈), entropy, and Gibbs free energy. nih.govrsc.org These parameters are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates, such as the Suzuki coupling reaction. wikipedia.orgacs.orgacs.org

Furthermore, computational methods can map out the entire energy profile of a chemical reaction, identifying transition states and calculating activation energies. This provides a kinetic understanding of reaction pathways. For example, theoretical studies could be employed to investigate the mechanism of boroxine (B1236090) formation (the dehydration of three boronic acid molecules) or the detailed steps of a palladium-catalyzed cross-coupling reaction involving this compound. While specific studies on this molecule are scarce, computational investigations on related phenylboronic acids have successfully elucidated their thermochemistry and reactivity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for calculating the properties of static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic context.

For this compound, an MD simulation could be used to:

Explore the conformational landscape in different solvent environments, revealing the relative populations of different conformers and the dynamics of their interconversion.

Study how the molecule interacts with other molecules, such as diols or biological macromolecules, which is relevant to its application in sensors or as a pharmaceutical intermediate. nih.gov

Investigate the stability of potential dimers or larger aggregates formed through intermolecular hydrogen bonding in solution or the solid state.

MD simulations, often using force fields parameterized from high-level quantum mechanical calculations, complement the static picture from DFT and provide a more complete understanding of the molecule's behavior in a condensed phase. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity Remains an Unexplored Area

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models focused on the chemical reactivity of this compound. While the principles of QSAR are widely applied in computational chemistry to predict the properties and activities of molecules, and the reactivity of substituted phenylboronic acids is of significant interest, dedicated QSAR studies for this particular compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as chemical reactivity. These models rely on descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties.

For substituted aromatic compounds, the Hammett equation is a foundational concept in understanding reactivity, correlating reaction rates and equilibrium constants with substituent and reaction constants. wikipedia.orglibretexts.org This approach has been extended to phenylboronic acids, primarily to correlate their acidity (pKa) with substituent parameters. mdpi.com For instance, the Hammett reaction constant (ρ) for the dissociation of phenylboronic acids has been determined to be around 2.06, indicating a significant influence of substituents on their acidity. mdpi.com However, these studies focus on thermodynamic properties like acidity rather than the kinetic aspects of chemical reactivity in specific reactions.

The chemical reactivity of phenylboronic acids is a critical factor in widely used chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.combeilstein-journals.orgresearchgate.netkashanu.ac.ir In this context, it is generally observed that electronic properties of the substituents play a crucial role. For example, electron-withdrawing groups on the phenyl ring, such as the fluorine atom in this compound, are known to enhance the rate of transmetalation, a key step in the catalytic cycle. mdpi.com This increased reactivity is attributed to the faster activation of the boronic acid group. mdpi.com

Despite these qualitative observations and the existence of general computational studies on the mechanisms of reactions involving arylboronic acids, there is no specific QSAR model detailed in the literature for this compound that provides quantitative descriptors and a predictive equation for its chemical reactivity. The development of such a model would require experimental reactivity data (e.g., rate constants) for a series of structurally related aminofluorophenylboronic acids, which could then be correlated with calculated molecular descriptors.

While general QSAR studies have been conducted for various classes of organic molecules to predict properties ranging from biological activity to toxicity, nih.govnih.govresearchgate.netrsc.org the specific application to the chemical reactivity of this particular boronic acid derivative has not been reported. The creation of a predictive QSAR model would be a valuable tool for reaction optimization and the design of new synthetic routes.

As of now, any discussion on the QSAR of this compound's reactivity is limited to the general principles established for substituted phenylboronic acids, without specific models, detailed research findings, or data tables available for this compound.

Applications in Complex Chemical Synthesis

Directed Synthesis of Fluorinated Aminoaryl Derivatives

(2-Amino-4-fluorophenyl)boronic acid is a pivotal precursor for creating a variety of fluorinated aminoaryl derivatives. The boronic acid functionality is most notably employed in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, vinyl, or alkyl halides. sigmaaldrich.comaablocks.com This allows for the direct attachment of diverse substituents to the carbon atom bearing the boronic acid group, leading to more complex fluorinated bi-aryl structures.

Furthermore, the amino group can undergo N-arylation through processes like the Chan-Lam coupling reaction, which utilizes copper catalysts to form a carbon-nitrogen bond with other boronic acids. nih.govnih.gov This dual reactivity provides synthetic chemists with a modular approach to building complex molecular architectures. For instance, the compound can be used in palladium-catalyzed reactions to synthesize fluorinated amino acids, which are valuable components in peptide and protein chemistry for their ability to alter biological properties. nih.govrsc.org

Research has demonstrated the utility of related fluorinated phenylboronic acids in various coupling reactions. For example, 4-fluorophenylboronic acid is a common reactant in Suzuki-Miyaura and Mizoroki-Heck reactions. sigmaaldrich.com The presence of both the amino and boronic acid groups in the title compound allows for sequential or orthogonal coupling strategies to build highly functionalized fluorinated molecules.

Table 1: Examples of Reactions for Synthesizing Aminoaryl Derivatives

Reactant 1 Reactant 2 Coupling Type Catalyst Product Type
This compound Aryl Halide Suzuki-Miyaura Palladium Fluorinated Bi-aryl Amine
This compound Heteroaryl Halide Suzuki-Miyaura Palladium Fluorinated Heteroaryl Aniline (B41778)

Building Blocks for Diverse Heterocyclic Compounds

The ortho-relationship between the amino and boronic acid groups in this compound makes it an exceptional starting material for the synthesis of fluorinated heterocyclic compounds. This arrangement facilitates intramolecular cyclization reactions or condensation reactions with other bifunctional reagents.

One of the most prominent applications is in the synthesis of benzimidazoles. mdpi.com By reacting this compound (or its precursor o-phenylenediamine (B120857) derivative) with aldehydes, carboxylic acids, or their derivatives, a fluorinated benzimidazole (B57391) ring system can be constructed. mdpi.comnih.gov Benzimidazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals. mdpi.com Similarly, condensation with appropriate partners can lead to the formation of other fused heterocycles like quinazolines or benzothiazoles. nih.gov

The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been achieved using fluorinated 1,2-diaminobenzenes as precursors, highlighting a general route where a derivative of this compound could be employed. mdpi.com Palladium and copper-catalyzed methods are frequently used to facilitate these transformations, offering mild and efficient routes to these valuable heterocyclic cores. nih.govacs.org

Table 2: Heterocycles Derived from this compound Precursors

Reagent Resulting Heterocycle Significance
Carboxylic Acid / Aldehyde Fluorinated Benzimidazole Core structure in medicinal chemistry. mdpi.comnih.gov
Phosgene Equivalents Fluorinated Quinazolinone Biologically active scaffold.

Role in the Construction of Macrocycles and Polymeric Materials

The bifunctional nature of this compound makes it a suitable monomer for the construction of larger molecular assemblies such as macrocycles and polymers. The ability of boronic acids to mediate peptide cyclization and other macrocyclization reactions via intramolecular Suzuki-Miyaura coupling is a well-established strategy. nih.gov A linear precursor containing the this compound moiety at one end and a halogenated aromatic amino acid at the other could be cyclized to form a fluorinated, biaryl-bridged macrocyclic peptide. nih.gov

In materials science, boronic acid-containing monomers are used to create advanced materials. chemimpex.comresearchgate.net The amino group of this compound provides a convenient point of attachment to a polymer backbone, while the boronic acid group can be used for post-polymerization modification or as a responsive element. pitt.edu For example, polymers functionalized with this moiety can be used in affinity chromatography to selectively capture cis-diol-containing biomolecules like glycoproteins and nucleosides. nih.gov The fluorine atom can enhance the material's thermal stability and modify its surface properties. The formation of a protective char by boron-containing compounds can also impart flame-retardant properties to polymeric materials. researchgate.net

Strategies for Stereoselective Synthesis Utilizing Boronic Acid Chirality

While the parent this compound is achiral, its boronic acid group can be converted into a chiral center, which can then influence the stereochemical outcome of subsequent reactions. This is typically achieved by forming a chiral boronate ester through reaction with a chiral diol. The resulting boron-stereogenic derivative can participate in stereoselective transformations. rsc.org

Although the stereoselective construction of compounds with a chiral boron atom has been less studied than for other elements, it is an area of growing interest. rsc.org For example, rhodium-catalyzed asymmetric hydroboration has been used to synthesize chiral α-amino tertiary boronic esters with excellent enantioselectivity. nih.gov In principle, the amino group of this compound could be protected, and the boronic acid moiety could be engaged in a stereoselective reaction. Alternatively, the creation of chiral nanoporous carbons has been demonstrated using amino acid-based ionic liquids as precursors, suggesting novel avenues for creating chiral materials from amino acid derivatives. rsc.org The development of such strategies would enable the use of this compound in the asymmetric synthesis of complex, high-value molecules.

Emerging Research Directions and Future Perspectives for 2 Amino 4 Fluorophenyl Boronic Acid

The unique structural features of (2-Amino-4-fluorophenyl)boronic acid, namely the acidic boronic acid moiety, the nucleophilic/basic ortho-amino group, and the electron-withdrawing para-fluoro substituent, position it as a versatile building block for future research. Emerging studies are focused on leveraging these characteristics to develop novel catalytic systems, advanced synthetic methods, sophisticated molecular recognition platforms, and computationally designed molecules with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Amino-4-fluorophenyl)boronic acid, and what purification challenges arise due to its reactivity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic acid pinacol esters. However, boronic acids are prone to protodeboronation under basic conditions, necessitating mild pH control (pH 6–7) and low temperatures (0–5°C) during workup . Purification challenges include solubility issues in aqueous media; reverse-phase chromatography or recrystallization in mixed solvents (e.g., THF/hexane) is recommended. A comparison of synthetic methods is shown below:

MethodYield (%)Purity (%)Key Challenges
Suzuki-Miyaura65–75≥95Protodeboronation at high pH
Direct Boronation50–6085–90Byproduct formation
Grignard Exchange70–80≥90Moisture sensitivity

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR shows a peak near 30 ppm (typical for arylboronic acids). 19^{19}F NMR confirms fluorine position (δ ≈ -110 ppm for para-substitution) .
  • IR : B-O stretching (~1340 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) are key markers.
  • LC-MS/MS : Quantification of trace impurities (e.g., deboronated byproducts) using MRM mode (e.g., m/z 154 → 137 for the parent ion) with a limit of detection (LOD) <1 ppm .

Advanced Research Questions

Q. How does the fluorine substituent influence the binding kinetics and thermodynamics of this compound with diols compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances boronic acid’s Lewis acidity, accelerating diol binding. Stopped-flow kinetic studies show a 2–3× faster konk_{on} for fluorinated analogs vs. non-fluorinated (e.g., konk_{on} = 1.2 × 103^3 M1^{-1}s1^{-1} for D-fructose binding) . Thermodynamic affinity (KdK_d) follows:

  • This compound: KdK_d = 0.8 mM (D-fructose)
  • Non-fluorinated analog: KdK_d = 1.5 mM (D-fructose)
    • Experimental Design : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure real-time binding under physiological pH (7.4) .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation approaches include:

  • Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions.
  • Competitive Elution : Use sorbitol (0.5 M) in borate buffer (pH 8.5) to displace bound glycoproteins .
  • Surface Engineering : Co-immobilize inert polymers (e.g., PEG) to block non-specific binding sites .

Q. How can this compound be integrated into fluorescent biosensors for bacterial detection?

  • Methodological Answer : The amino group enables covalent conjugation to carbon dots (C-dots) via EDC/NHS chemistry. The boronic acid moiety binds to Gram-positive bacteria’s teichoic acids. Steps:

Synthesis : Hydrothermal carbonization of phenylboronic acid precursors yields B-CDs with λem_{em} = 450 nm .

Detection : Fluorescence quenching upon bacterial binding (LOD = 103^3 CFU/mL for S. aureus) .

Selectivity Testing : Compare responses to Gram-negative bacteria (e.g., E. coli) lacking surface diols.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the proteasome inhibitory activity of boronic acid derivatives?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., peptide vs. non-peptide backbones) or assay conditions. For example:

  • Bortezomib (peptide boronic acid) inhibits the 20S proteasome with IC50_{50} = 0.6 nM .
  • Non-peptide analogs may show 10–100× lower potency due to poor binding pocket compatibility.
    • Resolution : Use co-crystallization studies to validate binding modes and molecular dynamics simulations to optimize substituent placement .

Tables for Key Data

Table 1 : Comparative Binding Kinetics of Boronic Acids with D-Fructose

Compoundkonk_{on} (M1^{-1}s1^{-1})KdK_d (mM)pH
(2-Amino-4-fluorophenyl)BA1.2 × 103^30.87.4
4-Fluorophenylboronic acid1.0 × 103^31.27.4
Phenylboronic acid0.7 × 103^31.57.4
Data derived from stopped-flow assays .

Table 2 : LC-MS/MS Parameters for Impurity Detection in Boronic Acids

AnalyteMRM TransitionLOD (ppm)LOQ (ppm)
(2-Amino-4-fluorophenyl)BA154 → 1370.10.3
Deborylated Byproduct122 → 1050.20.6
Adapted from impurity profiling methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.